molecular formula C13H15NO2 B8795238 1H-Indole-3-carboxylic acid, 1,1-dimethylethyl ester CAS No. 61698-94-0

1H-Indole-3-carboxylic acid, 1,1-dimethylethyl ester

Cat. No. B8795238
CAS No.: 61698-94-0
M. Wt: 217.26 g/mol
InChI Key: OYMQDOGRYFONRJ-UHFFFAOYSA-N
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Patent
US07608633B2

Procedure details

1.00 g (6.21 mmol) indole-3-carboxylic acid is dissolved in 150 ml absolute THF, mixed with 0.05 g (0.68 mmol) absolute DMF as well as with 1.48 g (12.5 mmol) thionylchloride and stirred at room temperature for 1 hour. Following the drop-wise addition of 2.51 g (24.8 mmol) tiethylamine and of 9.20 g (124 mmol) tert-butanol and heating under reflux for 2 hours, hydrolysis of the cooled reaction mixture is carried out in water. Three extractions with diethyl ether, concentration to half the volume on the rotary evaporator, washing with 5% sodium carbonate solution and with saturated NaCl solution, drying on sodium sulfate, filtration and reconcentration on the rotary evaporator leave as a crude product a brown oil which is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 90:10) and yields the product as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[CH:2]1.CN(C=O)C.S(Cl)(Cl)=O.[C:22](O)([CH3:25])([CH3:24])[CH3:23]>C1COCC1.O>[C:22]([O:11][C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)=[O:12])([CH3:25])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.05 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.48 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the drop-wise addition of 2.51 g (24.8 mmol) tiethylamine
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
hydrolysis of the cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Three extractions
CONCENTRATION
Type
CONCENTRATION
Details
with diethyl ether, concentration to half the volume
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator
WASH
Type
WASH
Details
washing with 5% sodium carbonate solution and with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
drying on sodium sulfate, filtration and reconcentration on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
leave as a crude product a brown oil which
CUSTOM
Type
CUSTOM
Details
is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 90:10)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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